Cas no 1421604-03-6 (5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride)

5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- Benzenesulfonyl chloride, 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxy-
- 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride
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- インチ: 1S/C10H8BrClN2O3S/c1-17-9-3-2-8(4-10(9)18(12,15)16)14-6-7(11)5-13-14/h2-6H,1H3
- InChIKey: WSEICCKMXOYOJL-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC(N2C=C(Br)C=N2)=CC=C1OC
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-107426-0.05g |
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride |
1421604-03-6 | 95% | 0.05g |
$732.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421427-2.5g |
5-(4-Bromo-1h-pyrazol-1-yl)-2-methoxybenzenesulfonyl chloride |
1421604-03-6 | 95% | 2.5g |
¥13426 | 2023-04-15 | |
Enamine | EN300-107426-0.1g |
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride |
1421604-03-6 | 95% | 0.1g |
$767.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421427-1g |
5-(4-Bromo-1h-pyrazol-1-yl)-2-methoxybenzenesulfonyl chloride |
1421604-03-6 | 95% | 1g |
¥5871 | 2023-04-15 | |
Enamine | EN300-107426-10g |
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride |
1421604-03-6 | 95% | 10g |
$3746.0 | 2023-10-28 | |
Enamine | EN300-107426-0.25g |
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride |
1421604-03-6 | 95% | 0.25g |
$801.0 | 2023-10-28 | |
Enamine | EN300-107426-5.0g |
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride |
1421604-03-6 | 5g |
$2525.0 | 2023-06-10 | ||
Enamine | EN300-107426-5g |
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride |
1421604-03-6 | 95% | 5g |
$2525.0 | 2023-10-28 | |
Enamine | EN300-107426-1g |
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride |
1421604-03-6 | 95% | 1g |
$871.0 | 2023-10-28 | |
Enamine | EN300-107426-1.0g |
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride |
1421604-03-6 | 1g |
$871.0 | 2023-06-10 |
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chlorideに関する追加情報
Introduction to 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride (CAS No. 1421604-03-6)
5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1421604-03-6, belongs to a class of derivatives that combine the pharmacophoric properties of pyrazole and sulfonyl chloride functionalities, making it a valuable scaffold for drug discovery and development. The presence of a 4-bromo substituent on the pyrazole ring and a 2-methoxy group on the benzene ring introduces specific electronic and steric properties that can modulate its interactions with biological targets.
The sulfonyl chloride moiety at the para position relative to the methoxy group is particularly noteworthy, as it serves as a versatile leaving group in nucleophilic substitution reactions. This feature makes the compound a promising intermediate for synthesizing more complex molecules, including sulfonamides, which are widely recognized for their therapeutic potential in various diseases. The synthesis of this compound involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. Pyrazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The 4-bromo-1H-pyrazol-1-yl moiety in this compound is known to enhance binding affinity to certain biological receptors, making it an attractive component for developing novel therapeutic agents. Additionally, the 2-methoxybenzene backbone provides additional opportunities for structural optimization by introducing various functional groups at different positions.
In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride make it a candidate for virtual screening against large databases of biological targets. Preliminary computational studies suggest that this compound may interact with enzymes and receptors involved in metabolic pathways, offering a potential therapeutic window for treating metabolic disorders.
The role of sulfonyl chlorides as intermediates in medicinal chemistry cannot be overstated. They serve as critical building blocks for constructing sulfonamide-based drugs, which have demonstrated efficacy in treating conditions such as diabetes, hypertension, and cancer. The reactivity of the sulfonyl chloride group allows for facile introduction of diverse pharmacophores, enabling chemists to fine-tune the biological activity of their synthetic targets. This flexibility is particularly valuable when designing molecules with specific pharmacokinetic profiles.
Current research in the field of medicinal chemistry is increasingly focused on developing small molecules that can modulate protein-protein interactions (PPIs). Sulfonamides, due to their ability to bind to hydrophobic pockets on proteins, are emerging as key players in this area. The compound 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride could be a precursor to novel sulfonamides designed to disrupt PPIs associated with diseases like cancer and inflammatory disorders. Its unique structural motif may allow it to interact with target proteins in ways that conventional drugs cannot.
The synthesis of this compound also highlights the importance of green chemistry principles in modern pharmaceutical manufacturing. Efforts are underway to develop synthetic routes that minimize waste and reduce environmental impact. For instance, catalytic methods that employ transition metals or organocatalysts can improve reaction efficiency while reducing the need for harsh reagents. Such approaches align with global initiatives to promote sustainable chemical practices.
Another area of interest is the development of prodrugs—compounds that are inactive until metabolically activated within the body. The sulfonyl chloride group can be exploited to create prodrugs by linking it to a carrier molecule that releases the active form under physiological conditions. This strategy can enhance drug delivery systems by improving bioavailability or targeting specific tissues. The versatility of 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride makes it an ideal candidate for such prodrug design.
In conclusion, 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride (CAS No. 1421604-03-6) represents a significant advancement in pharmaceutical chemistry due to its multifaceted structural features and potential applications. Its combination of heterocyclic scaffolds and reactive functional groups positions it as a valuable intermediate for developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will play an increasingly important role in addressing unmet medical needs.
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